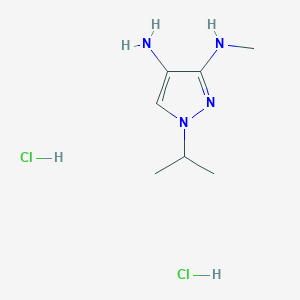
1-isopropyl-N~3~-methyl-1H-pyrazole-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-N~3~-methyl-1H-pyrazole-3,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable hydrazine derivatives with 1,3-diketones or their equivalents . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-N~3~-methyl-1H-pyrazole-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce fully reduced pyrazole derivatives .
Scientific Research Applications
1-isopropyl-N~3~-methyl-1H-pyrazole-3,4-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-isopropyl-N~3~-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-3,4-diamine: Similar structure but lacks the isopropyl group.
3(5)-substituted pyrazoles: Variations in the substituents at the 3 and 5 positions lead to different chemical and biological properties.
Uniqueness
1-isopropyl-N~3~-methyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H16Cl2N4 |
|---|---|
Molecular Weight |
227.13 g/mol |
IUPAC Name |
3-N-methyl-1-propan-2-ylpyrazole-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C7H14N4.2ClH/c1-5(2)11-4-6(8)7(9-3)10-11;;/h4-5H,8H2,1-3H3,(H,9,10);2*1H |
InChI Key |
LSXBRLQPGIDAGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)NC)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















